![molecular formula C9H13NO B3340236 1-(Phenylamino)propan-2-ol CAS No. 3233-06-5](/img/structure/B3340236.png)
1-(Phenylamino)propan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for the synthesis of β-amino alcohols, which are structurally similar to “1-(Phenylamino)propan-2-ol”, has been developed using lipase TL IM from Thermomyces lanuginosus in a continuous-flow reactor . Another paper describes the use of trifunctional organocatalysts for the synthesis of amino alcohols .Scientific Research Applications
Synthesis of Aminoalcohols
1-(Phenylamino)propan-2-ol is used in the synthesis of aminoalcohols . The process involves the use of multifunctional organocatalysts and continuous flow platforms, which are common in modern chemical transformation . The synergistic cooperative effects of trifunctional organocatalysts lead to a maximum 1-(phenylamino)propan-2-ol selectivity of 97.1% at 61% aniline conversion .
Creation of Polyamide-Imide Hollow Fibers
This compound is also involved in the creation of polyamide-imide hollow fibers . The process involves the use of N-Methyl-2-pyrrolidone (NMP) as the solvent to form the spinning dope . The optimized polymer dope compositions and spinning conditions are used in this process .
Fluorine-18 Labeling of Beta-Blockers
1-(Phenylamino)propan-2-ol is used in the fluorine-18 labeling of beta-blockers that possess the propanolamine moiety . This method is efficient and general, making it applicable to a wide range of phenoxy cores .
Liquid-Liquid Separation of Hydroalcoholic Mixtures
This compound is used in the liquid-liquid separation of hydroalcoholic mixtures . The process involves the use of hydrophobic deep eutectic solvents composed of terpenes and 10-undecenoic acid as extraction agents .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body, influencing their function
Mode of Action
It’s known that the compound can be synthesized using a metal- and solvent-free method under continuous flow conditions . This suggests that the compound may interact with its targets in a unique way, potentially involving the formation of covalent bonds .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in the metabolism of lipids and proteins
Pharmacokinetics
The compound has a boiling point of 160°c and a density of 08887 g/cm3 , which may influence its bioavailability and distribution within the body
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level, including influencing enzyme activity and receptor function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
1-anilinopropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(11)7-10-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCADZVQNIHFGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332550 | |
Record name | 1-(phenylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylamino)propan-2-ol | |
CAS RN |
3233-06-5 | |
Record name | 1-(phenylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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